molecular formula C20H21NO3S B2725636 2-methoxy-N-(naphthalen-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide CAS No. 2215230-38-7

2-methoxy-N-(naphthalen-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2725636
CAS No.: 2215230-38-7
M. Wt: 355.45
InChI Key: GPIARZUNLNQXHX-UHFFFAOYSA-N
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Description

2-methoxy-N-(naphthalen-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This specific compound features a complex structure with a methoxy group, a naphthalene ring, and a sulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(naphthalen-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:

  • Formation of the Sulfonamide Group: : The initial step often involves the sulfonation of a benzene derivative to introduce the sulfonamide group

  • Introduction of the Methoxy Group: : The methoxy group can be introduced via methylation, using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

  • Attachment of the Propan-2-yl Group: : The propan-2-yl group is typically introduced through alkylation reactions, using reagents like isopropyl bromide in the presence of a strong base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Products may include 2-methoxy-5-(propan-2-yl)benzene-1-sulfonic acid.

    Reduction: Products may include 2-methoxy-N-(naphthalen-1-yl)-5-(propan-2-yl)benzene-1-amine.

    Substitution: Products may include 2-methoxy-N-(naphthalen-1-yl)-5-(propan-2-yl)-4-bromobenzene-1-sulfonamide.

Scientific Research Applications

Chemistry

In chemistry, 2-methoxy-N-(naphthalen-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of sulfonamides with biological targets, such as enzymes and receptors. Its structural features make it a useful probe in understanding the binding mechanisms of sulfonamide-based drugs.

Medicine

Medically, sulfonamides are known for their antibacterial properties. This compound could be explored for its potential as an antibacterial agent, particularly against resistant strains of bacteria. Additionally, its structural analogs might be investigated for anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex industrial products.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(naphthalen-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the bacteriostatic effect of sulfonamides.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but lacking the complex aromatic structure.

    Sulfamethoxazole: Another sulfonamide with a methoxy group, commonly used in combination with trimethoprim as an antibacterial agent.

    Naphthalene Sulfonamides: Compounds with similar naphthalene structures but different substituents, used in various chemical and biological applications.

Uniqueness

2-methoxy-N-(naphthalen-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide is unique due to its combination of a methoxy group, a naphthalene ring, and a sulfonamide group. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methoxy-N-naphthalen-1-yl-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-14(2)16-11-12-19(24-3)20(13-16)25(22,23)21-18-10-6-8-15-7-4-5-9-17(15)18/h4-14,21H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIARZUNLNQXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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